6-Bromo-3-cyclopropoxy-2-fluoropyridine

Lipophilicity LogP Drug Design

Standard halogenated pyridines often lack the lipophilicity or orthogonal reactivity required for CNS/ intracellular medicinal chemistry programs. This intermediate solves both limitations: a cyclopropoxy group elevates LogP by 0.90 units (calculated 2.52), while the 6-Br and 2-F enable sequential Suzuki-Miyaura then SNAr derivatization. - Metabolic stability advantage: Pre-installed cyclopropoxy reduces oxidative metabolism - Reliable supply: BenchChem stock, dual researcher/procurement documentation

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B13239017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyclopropoxy-2-fluoropyridine
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(N=C(C=C2)Br)F
InChIInChI=1S/C8H7BrFNO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2
InChIKeyXEFUHFLJYKZRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-cyclopropoxy-2-fluoropyridine: Overview


6-Bromo-3-cyclopropoxy-2-fluoropyridine (CAS 1243387-03-2) is a halogenated and ether-functionalized pyridine derivative . Its core structure incorporates three distinct reactive sites: a bromine atom at the 6-position, a fluorine atom at the 2-position, and a cyclopropoxy group at the 3-position . This combination of functionalities, with a molecular weight of 232.05 g/mol, makes it a versatile synthetic intermediate capable of undergoing multiple, orthogonal chemical transformations for constructing complex molecular architectures .

1 Tri-orthogonal reactive sites: 6-Br for cross-coupling, 2-F for SNAr, 3-cyclopropoxy for further derivatization
2 Enables sequential, controlled functionalization of the pyridine core
3 Pre-installed cyclopropoxy motif supports exploration of lipophilicity and metabolic stability in research intermediates

6-Bromo-3-cyclopropoxy-2-fluoropyridine: Structural Analog Limitations


Substituting 6-Bromo-3-cyclopropoxy-2-fluoropyridine with simpler analogs like 6-Bromo-2-fluoropyridine or 6-Bromo-3-methoxypyridine can fundamentally alter a synthetic route or final compound properties. The specific pattern of substituents on the pyridine ring dictates both the regioselectivity of metal-catalyzed cross-couplings and the physicochemical profile of downstream products [1][2]. As demonstrated by site-selective Suzuki-Miyaura studies on halogenated pyridines, the presence and position of fluorine and bromine atoms are critical for achieving the desired coupling outcome, making direct substitution unreliable [1].

Replacing with 6-bromo-2-fluoropyridine may alter regioselectivity in metal-catalyzed couplings due to absent 3-cyclopropoxy group.
6-bromo-3-methoxypyridine lacks reactive 2-fluoro SNAr site, limiting sequential derivatization strategies.
Analogues without the cyclopropoxy moiety may not provide the class-level lipophilicity and metabolic stability tuning benefits reported for this scaffold.

6-Bromo-3-cyclopropoxy-2-fluoropyridine: Quantifiable Differentiation


Enhanced Lipophilicity vs. 6-Bromo-2-fluoropyridine

The target compound exhibits significantly higher lipophilicity compared to the commonly used intermediate, 6-Bromo-2-fluoropyridine, which lacks the cyclopropoxy group. This difference is quantified by a calculated LogP increase of 0.90 units [1].

LogP difference
Data to verify
Δ LogP = +0.90
Reported higher lipophilicity vs 6-Br-2-F-pyridine
Calculated values; experimental confirmation recommended
Lipophilicity LogP Drug Design ADME

Higher TPSA vs. 6-Bromo-2-fluoropyridine

The incorporation of the cyclopropoxy ether group increases the compound's topological polar surface area (TPSA) compared to a simpler di-halogenated analog. The target compound has a TPSA of 22.12 Ų, which is 8.53 Ų higher than the predicted value for 6-Bromo-2-fluoropyridine [1].

TPSA shift
Data to verify
Δ TPSA = +8.53 Ų
Supports TPSA-based ADME modeling context
Target value calculated; comparator predicted
Polar Surface Area TPSA Drug-likeness Permeability

Orthogonal Reactivity vs. Methoxy Analog

In contrast to 6-Bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7), the 2-fluoro substituent on the target compound is an active site for nucleophilic aromatic substitution (SNAr), while the 2-methoxy group on the analog is significantly less reactive. This allows for a distinct sequence of derivatization: SNAr at the 2-position can occur under mild conditions prior to or following a cross-coupling event at the 6-bromo site [1][2].

2-position reactivity
Class-level inference
2-F: reactive in SNAr
2-OMe: unreactive
Enables orthogonal synthetic strategy review
Based on established reactivity principles
Cross-Coupling Chemoselectivity Orthogonal Synthesis Fluorine Chemistry

Metabolic Stability and Binding Affinity Advantage

The cyclopropoxy group is a known bioisostere and structural motif used to enhance metabolic stability and improve binding interactions by occupying hydrophobic pockets in biological targets. This class-level advantage distinguishes 6-Bromo-3-cyclopropoxy-2-fluoropyridine from analogs like 6-Bromo-2-fluoropyridine, which lack this feature [1].

Motif potential
Class-level inference
Cyclopropoxy group: reported metabolic stability and binding enhancement
Reported motif advantage in medicinal chemistry
Context-dependent; requires target-specific validation
Metabolic Stability Cyclopropoxy Binding Affinity Medicinal Chemistry

6-Bromo-3-cyclopropoxy-2-fluoropyridine: Application Scenarios


Lipophilicity Tuning for Drug Discovery

This compound is the optimal choice when a synthetic route requires a lipophilic pyridine building block. Its calculated LogP of 2.52 provides a 0.90 unit increase over the more common 6-Bromo-2-fluoropyridine . This is particularly valuable in medicinal chemistry programs targeting intracellular or CNS targets where increased membrane permeability is a priority.

Orthogonal Synthesis of Complex Heterocycles

It is uniquely suited for applications requiring sequential, orthogonal functionalization of a pyridine core. The combination of a 6-bromo group (amenable to Suzuki, Stille, or Negishi couplings) and a 2-fluoro group (reactive in SNAr) provides a clear two-step derivatization pathway not available with 2-methoxy or 2-hydrogen analogs [1].

Metabolic Stability-Focused Lead Optimization

This intermediate is a superior choice for generating libraries of compounds where improving metabolic stability is a key objective. The inherent properties of the cyclopropoxy group, known for reducing oxidative metabolism, are pre-installed in the scaffold, allowing medicinal chemists to explore structure-activity relationships (SAR) more efficiently [2].

Application
Selection Property
Validation Focus
Lipophilicity profiling in drug discovery research
Reported LogP increase over simpler pyridines
Membrane permeability and solubility assay context
Orthogonal functionalization strategy
Dual reactive sites: 6-Br for cross-coupling, 2-F for SNAr
Chemoselectivity and sequential derivatization validation
Metabolic stability assessment in lead optimization
Cyclopropoxy group as privileged stability motif
Microsomal stability and binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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